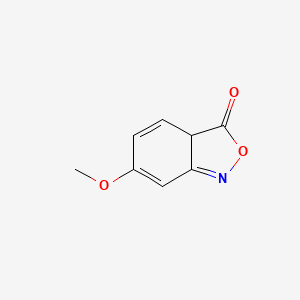![molecular formula C8H13LiNO4 B12346961 (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt](/img/structure/B12346961.png)
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. The lithium salt form enhances its solubility and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt typically involves the aziridination of α,β-unsaturated carbonyl compounds. One practical method utilizes sodium hypochlorite pentahydrate (NaOCl·5H₂O) and tert-butyl carbamate to form tert-butyl N-chloro-N-sodio-carbamate, which then reacts with the α,β-unsaturated carbonyl compound to form the aziridine . This process is transition-metal free and environmentally benign, producing only sodium chloride as a by-product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalability of the synthetic route mentioned above suggest that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include oxaziridines, primary amines, and various amino acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of amino acids and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein synthesis.
Industry: It can be used in the synthesis of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various synthetic applications to form more complex molecules. The Boc protecting group helps to stabilize the compound and prevent unwanted side reactions during these processes.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid: Lacks the Boc protecting group, making it less stable and more reactive.
tert-Butyl aziridine-2-carboxylate: Similar structure but without the lithium salt, affecting its solubility and reactivity.
N-Boc-aziridine: Similar protecting group but lacks the carboxylic acid functionality, limiting its applications in amino acid synthesis.
Uniqueness
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt is unique due to the combination of the Boc protecting group, the aziridine ring, and the lithium salt. This combination enhances its stability, solubility, and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C8H13LiNO4 |
|---|---|
Molecular Weight |
194.2 g/mol |
InChI |
InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/t5-,9?;/m1./s1 |
InChI Key |
FPGLVOGUMOOCSO-KDKCWTOHSA-N |
Isomeric SMILES |
[Li].CC(C)(C)OC(=O)N1C[C@@H]1C(=O)O |
Canonical SMILES |
[Li].CC(C)(C)OC(=O)N1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 3-(2-(4-(1,3-dibutyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene)benzo[d]oxazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B12346885.png)
![Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12346887.png)

![N-[2-(4-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346897.png)
![N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346905.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12346906.png)
![(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride](/img/structure/B12346914.png)
![11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12346922.png)
![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346930.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12346941.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346956.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346957.png)
![N-[4-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B12346959.png)
